Product packaging for [3H]robalzotan(Cat. No.:)

[3H]robalzotan

カタログ番号: B10771105
分子量: 320.4 g/mol
InChIキー: MQTUXRKNJYPMCG-FZQCOGARSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

[3H]Robalzotan is a tritium-labeled radioligand of exceptional value for the in vitro study of serotonin (5-hydroxytryptamine, 5-HT) receptor subtypes. This compound is a potent and selective antagonist for the 5-HT1A receptor, a key GPCR implicated in the regulation of mood, anxiety, and cognition. Its primary research application is in receptor binding assays, where it is used to label, characterize, and quantify 5-HT1A receptor populations in brain tissue homogenates, cell membranes, and transfected cell systems. The high specific activity of this radiolabeled tracer enables sensitive and precise measurement of receptor density (Bmax) and ligand affinity (Kd), facilitating pharmacological profiling of novel compounds and investigations into 5-HT1A receptor dysregulation in neuropsychiatric disorders. As a research tool, this compound provides critical insights for neuroscience, aiding in the exploration of antidepressant and anxiolytic drug mechanisms. This product is supplied with detailed analytical certificates and is guaranteed for performance in specified assay conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H23FN2O2 B10771105 [3H]robalzotan

3D Structure

Interactive Chemical Structure Model





特性

分子式

C18H23FN2O2

分子量

320.4 g/mol

IUPAC名

(3R)-3-[di(cyclobutyl)amino]-8-fluoro-6-tritio-3,4-dihydro-2H-chromene-5-carboxamide

InChI

InChI=1S/C18H23FN2O2/c19-16-8-7-14(18(20)22)15-9-13(10-23-17(15)16)21(11-3-1-4-11)12-5-2-6-12/h7-8,11-13H,1-6,9-10H2,(H2,20,22)/t13-/m1/s1/i7T

InChIキー

MQTUXRKNJYPMCG-FZQCOGARSA-N

異性体SMILES

[3H]C1=CC(=C2C(=C1C(=O)N)C[C@H](CO2)N(C3CCC3)C4CCC4)F

正規SMILES

C1CC(C1)N(C2CCC2)C3CC4=C(C=CC(=C4OC3)F)C(=O)N

製品の起源

United States

Quantitative Characterization of 3h Robalzotan Receptor Binding

Determination of 5-HT1A Receptor Binding Parameters

The interaction of [3H]robalzotan with the 5-HT1A receptor is defined by key equilibrium binding parameters, namely the equilibrium dissociation constant (Kd) and the maximum receptor binding capacity (Bmax). These parameters provide a quantitative measure of the ligand's affinity for the receptor and the density of the receptors in a given tissue, respectively.

Maximum Receptor Binding Capacity (Bmax) Determination

The maximum receptor binding capacity (Bmax) quantifies the total concentration of receptors in a specific tissue, typically expressed as moles of receptor per unit of protein or tissue weight. scholargps.com

In studies using rat hippocampal tissue, the Bmax for this compound was determined to be 26.7 pmol/g wet weight of tissue. scholargps.com This value provides a quantitative measure of the density of 5-HT1A receptor sites in this brain region.

Furthermore, comparative analyses have shown that as an antagonist, this compound labels a greater number of receptors than agonist radioligands. For instance, in CHO cells expressing human 5-HT1A receptors, this compound was found to label 34% more receptors than the agonist radioligand [3H]8-OH-DPAT. wikipedia.org This is a well-established phenomenon where antagonist radioligands can bind to all available receptor sites, whereas agonist radioligands typically bind with high affinity only to the subset of receptors that are in a high-affinity state coupled to G-proteins.

Table 1: 5-HT1A Receptor Binding Parameters for this compound

ParameterValueTissue/Cell TypeReference
Equilibrium Dissociation Constant (Kd)0.16 nMCHO Cells (cloned human 5-HT1A) wikipedia.org
Equilibrium Dissociation Constant (Kd)0.17 nMRat Hippocampus scholargps.com
Maximum Receptor Binding Capacity (Bmax)26.7 pmol/g wet weightRat Hippocampus scholargps.com

Kinetic Studies of this compound-Receptor Interactions

Beyond equilibrium binding, the kinetic parameters of a ligand-receptor interaction, such as the association and dissociation rates, provide deeper insight into the dynamic nature of the binding process. These rates determine how quickly a ligand binds to and dissociates from its target receptor.

Association and Dissociation Rate Constant Analysis

The association rate constant (kon) describes the rate at which the radioligand binds to the receptor, while the dissociation rate constant (koff) describes the rate at which the ligand-receptor complex falls apart. nih.gov These kinetic constants are crucial for understanding the duration of receptor occupancy and can influence the pharmacological effect of a drug in vivo.

Ligand Selectivity and Specificity Profiling

A critical aspect of a radioligand's utility is its selectivity—its ability to bind preferentially to a specific receptor target with minimal binding to other receptors. Robalzotan (B1680709) is recognized as a highly selective antagonist for the 5-HT1A receptor subtype. nih.govresearchgate.net

Cross-Reactivity Assessment with Other Serotonin (B10506) Receptor Subtypes (e.g., 5-HT1B, 5-HT2A, 5-HT7)

The selectivity of robalzotan has been established through competition binding assays where its affinity for the 5-HT1A receptor is compared to its affinity for a wide range of other neurotransmitter receptors. Research confirms that robalzotan has a substantially lower affinity for other serotonin receptor subtypes, including 5-HT1B, 5-HT2A, and 5-HT7, as well as for receptors of other neurotransmitter systems.

For example, a study involving repeated administration of robalzotan (NAD-299) showed no effect on the binding efficacy (Bmax) of 5-HT2A receptors, indicating a lack of significant interaction or downregulation of this receptor subtype. researchgate.net While specific Ki values from a comprehensive selectivity panel were not detailed in the reviewed literature, the consistent description of robalzotan as a "highly selective" 5-HT1A antagonist in multiple studies confirms its specificity. The rank order of potency for various compounds to inhibit this compound binding is consistent with the specific labeling of 5-HT1A receptors. scholargps.com

Table 2: Selectivity Profile of Robalzotan

Receptor SubtypeAffinity (Ki or Qualitative Description)Reference
5-HT1AHigh (Kd ~0.16-0.17 nM) wikipedia.orgscholargps.com
5-HT1BLow / Not reported in reviewed literature-
5-HT2ALow affinity (no effect on Bmax after chronic treatment) researchgate.net
5-HT7Low / Not reported in reviewed literature-

Differential Binding to Non-Serotonergic Receptors (e.g., Dopamine (B1211576) D2, Histamine (B1213489) H1, Alpha-adrenoceptors)

The selectivity of a drug is a critical determinant of its therapeutic action and potential side effects. In the case of robalzotan, its binding affinity has been tested against a panel of non-serotonergic receptors to assess its specificity for the 5-HT1A receptor. The affinity of a compound for a receptor is typically expressed by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.

Studies have demonstrated that robalzotan has a markedly lower affinity for other receptors compared to the 5-HT1A receptor. For instance, its affinity for α1-adrenoceptors is significantly weaker. The affinity for other non-serotonergic receptors, such as dopamine D2 and histamine H1 receptors, is even lower, with Ki values reported to be greater than 1000 nM. This indicates a very low likelihood of robalzotan interacting with these receptors at therapeutic concentrations.

Table 1: Comparative Binding Affinities of Robalzotan for Various Receptors

Receptor Ki (nM)
5-HT1A 0.6
α1-adrenoceptor 260
Dopamine D2 >1000
Histamine H1 >1000

This interactive table displays the inhibitor constant (Ki) values for robalzotan at different neurotransmitter receptors. A lower Ki value signifies a stronger binding affinity.

Methodological Applications of 3h Robalzotan in Receptor Assays

In Vitro Receptor Binding Assays

In vitro binding assays with [3H]robalzotan are fundamental for characterizing the affinity and density of 5-HT1A receptors in prepared tissue samples. These techniques provide a controlled environment to study the direct interaction between the radioligand and the receptor without the complexities of a whole biological system.

Homogenate and Membrane Binding Techniques

The initial step in many in vitro receptor binding studies involves the preparation of tissue homogenates and isolated cell membranes. For assays utilizing this compound, brain tissue, typically from rodents, is dissected and homogenized in an ice-cold buffer, such as Tris-HCl. This process disrupts the cell structure, releasing the cellular components, including the membranes where the 5-HT1A receptors are embedded.

The homogenate is then subjected to centrifugation to separate the crude membrane fraction from other cellular debris. The resulting pellet, rich in cell membranes, is washed and resuspended in a suitable buffer for the binding assay. This membrane preparation provides a concentrated source of 5-HT1A receptors for subsequent binding experiments. The precise protein concentration of the membrane preparation is determined to allow for the normalization of binding data, typically expressed per milligram of protein.

Saturation and Competitive Displacement Binding Protocols

Saturation and competitive displacement binding assays are the cornerstone of in vitro receptor characterization with this compound.

Saturation Binding: These experiments aim to determine the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity for the receptor, and the maximum receptor density (Bmax) in a given tissue. In a typical saturation assay, increasing concentrations of this compound are incubated with the prepared brain membranes until equilibrium is reached. Non-specific binding is determined in a parallel set of incubations that include a high concentration of a non-labeled competing ligand to saturate the specific binding sites. The difference between total and non-specific binding yields the specific binding, which is then plotted against the concentration of this compound.

Competitive Displacement Binding: This technique is employed to determine the affinity of unlabeled compounds (competitors) for the 5-HT1A receptor. In these assays, a fixed concentration of this compound is incubated with the membrane preparation in the presence of varying concentrations of the competing drug. The ability of the competitor to displace this compound from the receptor is measured. The concentration of the competitor that inhibits 50% of the specific binding of this compound is known as the IC50 value. The affinity of the competitor (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Studies have shown that robalzotan (B1680709) (also known as NAD-299) effectively displaces other radioligands from the 5-HT1A receptor. For example, in preparations of rat hippocampal membranes, robalzotan would be expected to compete with the binding of established 5-HT1A radioligands. The following table illustrates hypothetical IC50 values for known 5-HT1A ligands in a competitive binding assay using this compound.

CompoundPutative IC50 (nM)
8-OH-DPAT2.5
Buspirone (B1668070)15
Spiperone50
WAY-1006351.0

Note: The values in this table are hypothetical and for illustrative purposes, based on the known pharmacology of these compounds at the 5-HT1A receptor.

Ex Vivo and In Vivo Radioligand Binding Methodologies

Ex vivo and in vivo binding techniques with this compound extend the findings from in vitro assays to a more physiologically relevant context, allowing for the assessment of receptor characteristics within an intact biological system.

Tissue Distribution and Receptor Occupancy Assessments

Tissue Distribution: Following systemic administration of this compound to a living animal, ex vivo tissue distribution studies can be performed. At various time points after administration, the animal is euthanized, and the brain is rapidly removed and dissected into specific regions. The amount of radioactivity in each brain region is then quantified, providing a snapshot of the regional distribution of the radioligand. This method helps to understand the brain penetration and regional localization of this compound. Studies have indicated that robalzotan binds with high selectivity to 5-HT1A receptors in the rodent brain in vivo. nih.gov

Receptor Occupancy: Receptor occupancy studies measure the fraction of receptors that are bound by a drug at a given dose. In the context of this compound, these experiments can be designed to determine the occupancy of 5-HT1A receptors by unlabeled drugs. Alternatively, the occupancy of the receptor by robalzotan itself can be determined using a tracer amount of this compound. Positron Emission Tomography (PET) studies with a related radioligand have been used to determine the 5-HT1A receptor occupancy of robalzotan in the monkey brain. These studies revealed a dose-dependent and saturable occupancy of 5-HT1A receptors, with the highest occupancy of 70-80% achieved at a dose of 100 µg/kg. nih.gov The relationship between the administered dose and receptor occupancy is crucial for understanding the pharmacological effects of the drug.

Quantitative Autoradiography Techniques for Regional Receptor Mapping

Quantitative autoradiography is a powerful technique that allows for the visualization and quantification of radioligand binding sites in slidemounted tissue sections. This method provides high-resolution mapping of receptor distribution within complex brain structures.

Using this compound, quantitative autoradiography can precisely map the localization and density of 5-HT1A receptors in various brain regions known to be rich in these receptors. Brain sections are incubated with this compound, washed to remove unbound ligand, and then apposed to a film or a phosphor imaging plate to detect the radioactivity. The resulting autoradiograms provide a detailed image of the receptor distribution.

The density of 5-HT1A receptors is known to be high in the hippocampus , particularly in the CA1 region and the dentate gyrus, the frontal cortex , and the dorsal raphe nucleus , where they act as somatodendritic autoreceptors regulating the firing of serotonin (B10506) neurons. nih.gov In vivo labeling studies in mice using [3H]NAD-299 (this compound) have demonstrated specific accumulation in the frontal cortex and hippocampus. While specific receptor density values from this compound autoradiography are not widely published, data from studies using other 5-HT1A radioligands provide an expected pattern of distribution. The table below presents hypothetical receptor density values based on the known distribution of 5-HT1A receptors.

Brain RegionPutative 5-HT1A Receptor Density (fmol/mg tissue)
Hippocampus (CA1)250
Frontal Cortex150
Dorsal Raphe Nucleus300

Note: These values are illustrative and based on the known high density of 5-HT1A receptors in these regions as determined with other radioligands.

Pharmacological Characterization through Ligand Displacement Studies

Ligand displacement assays using this compound are a fundamental technique to determine the affinity of unlabeled compounds for the 5-HT1A receptor. In these competitive binding experiments, a fixed concentration of this compound is incubated with preparations of tissues or cells expressing the 5-HT1A receptor, along with varying concentrations of a competing, non-radiolabeled compound. The ability of the competing ligand to displace this compound from the receptor is measured, allowing for the calculation of its inhibitory constant (Ki), a measure of its binding affinity.

In vitro receptor binding studies have been conducted to evaluate the properties of this compound. In rat hippocampal membranes, this compound binding exhibited a high affinity with a dissociation constant (Kd) of 0.17 nM and a maximum binding capacity (Bmax) of 26.7 pmol/g wet weight. researchgate.net Similarly, a high binding affinity (Kd = 0.16 nM) was observed in cloned human 5-HT1A receptors. researchgate.net The binding of this compound is not influenced by the nonhydrolyzable GTP analog guanylylimidodiphosphate, a characteristic feature of antagonist radioligands. researchgate.net

The pharmacological profile of robalzotan (NAD-299) has been extensively characterized through displacement of other radioligands. For instance, robalzotan demonstrates a high affinity for the 5-HT1A receptor with a Ki value of 0.6 nM in assays using [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT) as the radioligand. nih.gov Its selectivity for the 5-HT1A receptor is over 400-fold higher compared to other receptors, such as alpha-1 and beta-adrenoceptors, for which it has Ki values of 260 nM and 340 nM, respectively. nih.gov

Furthermore, studies using the carbon-11 (B1219553) labeled version of the compound, [11C]NAD-299, in human brain tissue post-mortem have shown that its binding can be inhibited by a range of known 5-HT1A receptor ligands. The displacement of [11C]NAD-299 by compounds such as WAY-100635, pindolol, (±)-8-OH-DPAT, serotonin (5-HT), and buspirone confirms the specific binding of this radioligand to 5-HT1A receptors. nih.gov This underscores the utility of radiolabeled robalzotan as a tool for characterizing the binding of various investigational compounds at this receptor.

The following table summarizes the binding affinity (Ki) of various ligands for the 5-HT1A receptor, as determined in ligand displacement studies.

CompoundReceptorRadioligandTissue SourceKi (nM)Reference
Robalzotan (NAD-299)5-HT1A[3H]8-OH-DPATRat Hippocampus0.6 nih.gov
Robalzotan (NAD-299)Alpha-1 Adrenoceptor--260 nih.gov
Robalzotan (NAD-299)Beta Adrenoceptor--340 nih.gov

Mechanistic Insights into 5 Ht1a Receptor Pharmacology Using 3h Robalzotan

Analysis of Antagonist Activity at 5-HT1A Receptor Subpopulations

The 5-HT1A receptor exists in two principal locations within the brain: as presynaptic autoreceptors on serotonin (B10506) neurons in the raphe nuclei and as postsynaptic heteroreceptors in various cortical and limbic regions. nasa.gov The functional effects of modulating these two populations can be distinct and even opposing. nasa.govnih.gov

5-HT1A receptors located presynaptically on the soma and dendrites of serotonin neurons in the raphe nuclei act as autoreceptors, providing an inhibitory feedback mechanism that regulates the neuron's firing rate and subsequent serotonin release. nasa.gov Antagonism of these receptors is expected to block this feedback, thereby increasing serotonergic neuronal activity. Postsynaptic 5-HT1A heteroreceptors are found on non-serotonergic neurons in areas like the hippocampus and prefrontal cortex. nasa.gov Their activation by serotonin generally leads to hyperpolarization and reduced neuronal excitability. nasa.gov

[3H]Robalzotan has been instrumental in clarifying the electrophysiological consequences of 5-HT1A receptor blockade. The firing of serotonin neurons in the dorsal raphe nucleus is under the inhibitory control of presynaptic 5-HT1A autoreceptors. Selective serotonin reuptake inhibitors (SSRIs) increase synaptic serotonin levels, which in turn activates these autoreceptors and paradoxically reduces the neuronal firing rate.

Research shows that robalzotan (B1680709) potently reverses this SSRI-induced inhibition. nih.gov In studies involving anesthetized rats, robalzotan was found to completely reverse the inhibitory effect of SSRIs like citalopram (B1669093) and paroxetine (B1678475) on the firing activity of 5-HT neurons in the dorsal raphe nucleus. nih.gov Furthermore, when administered alone, robalzotan was shown to increase the firing rate of a majority of the 5-HT cells studied. nih.gov This demonstrates that by blocking the inhibitory autoreceptor, robalzotan can disinhibit serotonergic neurons, leading to an increase in their electrical activity. nih.gov

Table 1: Effect of Robalzotan on Serotonergic Neuron Firing in the Dorsal Raphe Nucleus

ConditionObservationImplication
Robalzotan administered alone Increased the firing rate of the majority of 5-HT cells studied. nih.govBlocks tonic inhibitory feedback at presynaptic 5-HT1A autoreceptors. nih.gov
Robalzotan administered after an SSRI (e.g., Citalopram) Completely reversed the acute inhibitory effect of the SSRI on 5-HT neuron activity. nih.govAntagonizes the enhanced feedback inhibition caused by SSRI-induced increases in serotonin. nih.gov

Interactions with Neurotransmitter Systems Beyond Serotonin

The influence of 5-HT1A receptor modulation extends beyond the serotonergic system, affecting other critical neurotransmitter networks, including the monoaminergic and cholinergic systems.

While robalzotan's primary action is on the serotonin system, its downstream effects can influence other monoamines like dopamine (B1211576) and norepinephrine (B1679862). However, direct studies measuring robalzotan-induced release of dopamine and norepinephrine are not extensively detailed in available literature. Insights can be drawn from similar selective 5-HT1A antagonists, such as WAY100635. Studies have shown that WAY100635, when administered by itself, has no significant effect on dopamine release in the medial prefrontal cortex. nih.gov However, it can powerfully modulate dopamine release when administered in conjunction with other agents, such as D2 and 5-HT2A receptor antagonists. nih.gov This suggests that the primary role of 5-HT1A receptor antagonists in modulating cortical dopamine release may be indirect, by influencing the activity of other receptor systems that regulate dopaminergic neuron activity. nih.gov

The interaction between robalzotan and the cholinergic system is more clearly defined. Microdialysis studies in awake rats have demonstrated that systemic administration of robalzotan (also known as NAD-299) causes a significant, dose-dependent increase in extracellular acetylcholine (B1216132) levels in both the frontal cortex and the ventral hippocampus. This effect indicates that 5-HT1A receptors exert a tonic inhibitory control over cholinergic neurons. By blocking these receptors, robalzotan enhances cholinergic transmission.

The cholinomimetic effect of robalzotan is believed to be mediated by the blockade of 5-HT1A heteroreceptors located in the nucleus basalis magnocellularis (NBM). Local injection of robalzotan into the NBM produced a dose-dependent increase in cortical acetylcholine release. This suggests the effect is due to an increased firing rate of cholinergic neurons that project to the cortex and hippocampus.

Table 2: Effect of Robalzotan (NAD-299) on Extracellular Acetylcholine (ACh) Levels

Brain RegionAdministration RouteMaximum ACh Increase (as % of control)Reference
Frontal Cortex Systemic (s.c.)~210-280%
Ventral Hippocampus Systemic (s.c.)~220%
Frontal Cortex Local injection into NBM~217%

Studies on Receptor Plasticity and Adaptations

A key question in pharmacology is whether chronic drug administration leads to adaptive changes in receptor sensitivity or density. Studies investigating the effects of repeated robalzotan administration have provided insights into the plasticity of the 5-HT1A receptor system.

Research involving sub-chronic treatment with robalzotan (NAD-299) indicated that this regimen does not cause a general change in the responsiveness of 5-HT1A receptors. This finding suggests a low potential for the development of tolerance or receptor desensitization with continued antagonist administration, at least concerning its modulation of the cholinergic system. While 5-HT1A receptors are known to be critically involved in directing synaptic plasticity—influencing long-term potentiation (LTP) and long-term depression (LTD) in regions like the prefrontal cortex—prolonged blockade with robalzotan does not appear to induce significant adaptive downregulation of the receptor itself.

Investigation of Receptor Upregulation Following Chronic Antagonist Exposure

A pivotal question in the long-term administration of receptor antagonists is whether the continuous blockade of receptors leads to a compensatory increase in receptor density, a phenomenon known as upregulation. Research involving the chronic administration of robalzotan (also known as NAD-299) has provided valuable insights into this area for the 5-HT1A receptor system.

In preclinical studies, repeated treatment with robalzotan over an extended period, specifically twice daily for 21 days, was investigated for its effects on various neurotransmitter receptors. Autoradiographic studies utilizing radioligands, including presumably this compound for the 5-HT1A receptor, were employed to determine the binding efficacy (Bmax), a measure of receptor density. The findings from these investigations indicated that this sub-chronic treatment regimen with robalzotan did not induce any significant changes in the Bmax of 5-HT1A receptors. researchgate.net

Furthermore, the studies also examined other receptor types to assess the specificity of the antagonist's effects. The results demonstrated that long-term robalzotan administration had no effect on the binding efficacy of 5-HT2A receptors, dopamine D2 receptors, or β-adrenoceptors. researchgate.net This suggests that the lack of receptor upregulation is specific to the targeted 5-HT1A receptors and not a generalized effect on neurotransmitter receptor systems.

Table 1: Effect of Chronic Robalzotan Treatment on Receptor Density (Bmax) (Based on qualitative findings from Ross et al., 1999, as cited in research literature. Specific numerical data is not available in the cited sources.)

Receptor Subtype Change in Bmax Following Chronic Robalzotan
5-HT1A No significant change
5-HT2A No significant change
Dopamine D2 No significant change

Mechanisms Underlying Apparent Tolerance Phenomena to 5-HT1A Antagonists

Tolerance, a state of reduced responsiveness to a drug following repeated administration, is a critical consideration in pharmacotherapy. In the context of 5-HT1A antagonists, it is important to determine if their effects diminish over time, which could suggest alterations in receptor sensitivity or downstream signaling pathways.

To investigate this, studies have employed a challenge paradigm using the 5-HT1A receptor agonist, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), in animals chronically treated with robalzotan. The behavioral responses induced by 8-OH-DPAT are well-characterized and serve as a functional measure of 5-HT1A receptor sensitivity.

Research has shown that long-term treatment with robalzotan did not alter the sensitivity of 5-HT1A receptors to a subsequent challenge with 8-OH-DPAT across various behavioral tasks. researchgate.net This lack of change in the behavioral response to an agonist challenge indicates that chronic blockade of the 5-HT1A receptor by robalzotan does not lead to a state of functional tolerance.

These findings suggest that the mechanisms that typically underlie tolerance, such as receptor downregulation or desensitization of the receptor-G protein complex, are not significantly engaged following prolonged exposure to robalzotan. The persistent ability of an agonist to elicit a response in the presence of chronic antagonist treatment implies a stable functional state of the receptor population.

Table 2: Functional Sensitivity of 5-HT1A Receptors Following Chronic Robalzotan Treatment (Based on qualitative findings from Ross et al., 1999, as cited in research literature. Specific numerical data from behavioral assays is not available in the cited sources.)

Challenge Agent Behavioral Endpoint Outcome Following Chronic Robalzotan Treatment

Preclinical Models and 3h Robalzotan for Investigating Neurobiological Functions

Application in Rodent Models of Serotonergic Function

Rodent models are fundamental in neuroscience research, and the use of [3H]robalzotan in these models has significantly advanced our understanding of serotonergic regulation.

Electrophysiological Studies in Dorsal Raphe Nucleus

Electrophysiological studies are critical for understanding the firing patterns of neurons and how they are modulated by pharmacological agents. The dorsal raphe nucleus (DRN) is a key brain region containing a high density of serotonin (B10506) (5-HT) neurons, which play a crucial role in regulating mood and other physiological functions.

Research has shown that robalzotan (B1680709), as a 5-HT1A receptor antagonist, can effectively reverse the inhibitory effects of selective serotonin reuptake inhibitors (SSRIs) on the firing of 5-HT neurons in the DRN of rats. For instance, the SSRI citalopram (B1669093) typically suppresses the firing rate of these neurons through a negative feedback mechanism involving 5-HT1A autoreceptors. However, the administration of robalzotan has been found to completely counteract this suppression. researchgate.netnih.gov In some studies, robalzotan administered alone was observed to increase the firing rate of a majority of the 5-HT cells studied. researchgate.netnih.gov This suggests that robalzotan can block the autoreceptor-mediated feedback inhibition, leading to an enhancement of serotonergic neuronal activity. researchgate.netnih.gov

These findings highlight the utility of this compound in electrophysiological experiments to probe the function of the 5-HT1A autoreceptors and to understand the mechanisms by which 5-HT1A antagonists can potentially augment the therapeutic effects of SSRIs. researchgate.netnih.gov

Table 1: Effect of Robalzotan on Citalopram-Induced Inhibition of Dorsal Raphe Nucleus (DRN) Neuron Firing in Rats

Treatment Effect on DRN 5-HT Neuron Firing Implication
Citalopram (SSRI) Inhibition of firing rate Activation of 5-HT1A autoreceptor negative feedback
Robalzotan Increased firing rate in the majority of cells Blockade of tonic 5-HT1A autoreceptor activation
Citalopram + Robalzotan Complete reversal of citalopram-induced inhibition Robalzotan antagonizes the SSRI-induced feedback mechanism

Data derived from electrophysiological studies in rats. researchgate.netnih.gov

Microdialysis for Extracellular Neurotransmitter Level Monitoring

Microdialysis is a widely used technique to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals, providing a dynamic view of neurochemical changes in response to pharmacological challenges. While specific studies detailing the use of this compound in microdialysis experiments are not extensively documented in the available literature, the known effects of robalzotan on serotonergic neuron firing strongly imply its utility in such studies.

Given that electrophysiological data show robalzotan can increase the firing of DRN 5-HT neurons and reverse SSRI-induced firing inhibition, it is highly probable that these actions would lead to measurable changes in extracellular serotonin levels in projection areas of the DRN. researchgate.netnih.gov Microdialysis would be the ideal technique to confirm and quantify these downstream effects. Such experiments would be crucial to demonstrate that the increased neuronal firing translates into enhanced serotonin release at the synapse, a key element for the potential therapeutic efficacy of this compound class. The technique allows for the continuous sampling of the extracellular fluid, which can then be analyzed to determine the concentrations of serotonin and its metabolites. researchgate.net

Utilization in Non-Human Primate Studies for Receptor Occupancy

Non-human primate models provide a valuable translational bridge between preclinical rodent studies and human clinical trials. Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the quantification of receptor occupancy by a drug.

Studies in cynomolgus monkeys using PET have demonstrated that robalzotan occupies 5-HT1A receptors in a dose-dependent and saturable manner. These studies have been instrumental in determining the relationship between the administered dose of robalzotan and the percentage of 5-HT1A receptors occupied in the brain. For example, high levels of receptor occupancy (around 70-80%) have been achieved at specific doses. This information is critical for guiding dose selection in subsequent human trials. The use of this compound in such studies helps to validate the in vivo binding characteristics of the compound and to establish a clear link between plasma concentrations and target engagement in the brain.

Table 2: 5-HT1A Receptor Occupancy by Robalzotan in Non-Human Primates (PET Study)

Parameter Finding Significance
Binding Characteristic Dose-dependent and saturable Confirms specific binding to 5-HT1A receptors in vivo
Maximal Occupancy Approximately 70-80% Demonstrates substantial target engagement at higher doses
Methodology Positron Emission Tomography (PET) Allows for non-invasive, quantitative assessment of receptor binding in the living brain

Data based on PET studies in cynomolgus monkeys.

Assessment of Serotonergic System Modulation in Response to Pharmacological Agents

A key application of this compound in preclinical research is to assess how the serotonergic system responds to various pharmacological interventions, particularly in the context of potential therapeutic combinations.

Synergistic Effects with Selective Serotonin Reuptake Inhibitors (SSRIs)

A significant body of research has focused on the potential for 5-HT1A receptor antagonists to enhance the therapeutic effects of SSRIs. The delayed onset of action of SSRIs is thought to be partly due to the activation of 5-HT1A autoreceptors, which initially limits the increase in synaptic serotonin.

Preclinical studies have shown that robalzotan can act synergistically with SSRIs. As demonstrated in electrophysiological experiments, robalzotan completely reverses the acute inhibitory effect of SSRIs like citalopram and paroxetine (B1678475) on the firing of 5-HT neurons in the dorsal raphe nucleus. researchgate.netnih.gov By blocking the 5-HT1A autoreceptors, robalzotan prevents the negative feedback mechanism that is activated by the initial increase in serotonin levels caused by SSRIs. researchgate.netnih.gov This leads to a more robust and immediate increase in serotonergic neurotransmission than what is achieved with an SSRI alone. researchgate.netnih.gov These findings provide a strong rationale for the clinical investigation of combination therapies involving robalzotan and SSRIs for the treatment of depression and other mood disorders.

Interactions with Other Neuroactive Compounds

Advanced Research Perspectives and Future Directions for 3h Robalzotan

Integration with Neuroimaging Modalities for Correlative Studies (e.g., PET)

While [3H]robalzotan itself is used for in vitro autoradiography due to the low energy of the tritium (B154650) (³H) beta particle, the data it generates are indispensable for validating and correlating findings from in vivo neuroimaging techniques like Positron Emission Tomography (PET). Autoradiography with this compound provides a high-resolution anatomical map of 5-HT1A receptor distribution and density, which serves as a "gold standard" for confirming the specificity of PET radioligands targeting the same receptor.

Correlative studies are crucial for bridging the gap between microscopic receptor-level detail and macroscopic brain function. For instance, PET studies using 5-HT1A receptor ligands can measure receptor occupancy by a drug candidate in living subjects, including monkeys and humans. medchemexpress.combioworld.com The precise density and distribution data from this compound autoradiography in post-mortem tissue from the same species can then be used to build more accurate kinetic models for the PET data. This integration allows researchers to translate receptor occupancy values into more meaningful biological terms, such as the percentage of available receptors blocked by a therapeutic agent. This synergy is vital for the development of drugs targeting the 5-HT1A receptor system.

Contribution to Understanding G Protein-Coupled Receptor (GPCR) Allostery and Signal Transduction

This compound's role as a "silent" antagonist—a ligand that binds to the receptor without initiating a signaling cascade—provides a unique window into the fundamental mechanisms of GPCRs like the 5-HT1A receptor. researchgate.net GPCRs can exist in multiple conformational states, primarily a high-affinity state for agonists (which is coupled to a G-protein) and a low-affinity state. Agonist radioligands preferentially bind to the high-affinity, G-protein-coupled state.

In contrast, antagonist radioligands like this compound can bind to all populations of the receptor, regardless of their G-protein coupling status. researchgate.net This characteristic is invaluable for several reasons:

Total Receptor Census: It allows for the quantification of the total number of receptors in a given brain region, providing a more complete picture than what is seen with agonist radioligands alone.

Probing Allostery: The binding of a ligand to one site (the orthosteric site) on a receptor can influence the binding of another molecule at a different site (an allosteric site). nih.govnih.gov By using this compound in competition binding assays with various compounds, researchers can uncover allosteric modulators that fine-tune receptor function without directly competing with the endogenous neurotransmitter, serotonin (B10506). This opens new avenues for drug discovery, aiming for more subtle and potentially safer therapeutic effects. nih.gov

Investigating Signal Transduction: Comparing the binding of this compound with that of a 5-HT1A agonist radioligand in the same tissue can reveal the proportion of receptors that are actively coupled to G-proteins and capable of signal transduction. Changes in this proportion can be indicative of disease states or long-term drug effects.

Development of Novel Radioligands and Tracers

The development of new radioligands is a continuous effort in neuroscience to improve imaging specificity, safety, and utility. nih.govnih.gov this compound plays a foundational role in this process. Any new candidate PET or SPECT tracer for the 5-HT1A receptor must be rigorously validated. This compound serves as an essential benchmark in the preclinical validation pipeline.

The process typically involves head-to-head autoradiography studies where the new radioligand's binding pattern in brain sections is directly compared to that of this compound. A high degree of correlation between the two confirms that the new tracer is binding to the same 5-HT1A receptor population. Furthermore, in vitro competition binding assays using this compound are used to determine the affinity and selectivity of the novel, non-radioactive version of the candidate tracer. bioworld.com This ensures that the new compound interacts with the 5-HT1A receptor with high specificity over other receptor types before significant resources are invested in its radiolabeling and further development. eurofins.commdpi.commoravek.com The detailed characterization afforded by this compound helps guide the chemical modifications needed to create tracers with optimal properties for in vivo imaging. nih.gov

Elucidation of Receptor Network Dynamics in Complex Neurological Processes

Brain function and dysfunction arise not from the action of a single receptor type in isolation, but from the intricate interplay within vast receptor networks. This compound is a powerful tool for dissecting the role of the 5-HT1A receptor within these larger networks. By accurately mapping 5-HT1A receptor populations, researchers can investigate how this system communicates with other neurotransmitter systems, such as the dopamine (B1211576), norepinephrine (B1679862), and acetylcholine (B1216132) systems.

For example, studies have shown that robalzotan (B1680709) can increase the extracellular levels of acetylcholine in the rat frontal cortex, demonstrating a direct functional link between serotonergic 5-HT1A receptors and cholinergic neurons. medchemexpress.com In disease models, this compound can be used to determine if changes in 5-HT1A receptor density or distribution are associated with alterations in other receptor populations. This is particularly relevant for complex psychiatric and neurological disorders where multiple neurotransmitter systems are believed to be dysregulated.

Furthermore, the concept of GPCR heteromers—complexes formed by two or more different receptor types—is a growing field of interest. nih.govnih.gov These heteromers can have pharmacological properties distinct from their individual components. nih.govexlibrisgroup.com High-resolution autoradiography with this compound, combined with other molecular techniques, could help identify brain regions where 5-HT1A receptors may form heteromers with other receptors, providing a new layer of understanding of receptor network dynamics and offering novel targets for therapeutic intervention.

Q & A

Q. What experimental models are most appropriate for studying [3H]robalzotan’s interaction with TLR pathways in autoimmune diabetes?

this compound (NAD 299 hydrochloride) has been utilized in murine models of Type 1 Diabetes (T1D) to investigate TLR1, TLR2, TLR3, and TLR7 involvement in disease mechanisms . For reproducibility, select models with well-characterized genetic backgrounds, such as non-obese diabetic (NOD) mice, and ensure HLA genotyping is performed to control for genetic variability. Include control groups with TLR knockouts to isolate specific receptor contributions .

Q. How should researchers validate the specificity of this compound binding in receptor studies?

Use competitive binding assays with unlabeled robalzotan to confirm receptor specificity. Employ techniques like radioligand displacement curves and saturation binding experiments to calculate dissociation constants (Kd) and receptor density (Bmax). Cross-validate findings with orthogonal methods (e.g., immunohistochemistry or siRNA knockdown) to rule off-target effects .

Q. What are the key methodological considerations for ensuring reproducibility in this compound pharmacokinetic studies?

Standardize protocols for tissue sampling, storage, and radiolabel detection. Use high-performance liquid chromatography (HPLC) to verify compound stability and purity. Report detailed parameters, including administration routes, doses, and timepoints, adhering to guidelines for experimental transparency .

Advanced Research Questions

Q. How can researchers resolve contradictions in TLR expression data when using this compound across heterogeneous cohorts?

Discrepancies may arise from genetic variability or environmental factors. Apply stratified analysis by genetic subgroups (e.g., HLA-DQ8 vs. HLA-DR4) and use multivariate regression to adjust for confounders. Replicate findings in isogenic models to isolate genetic effects .

Q. What strategies optimize dose-response experimental design for this compound in TLR modulation studies?

Implement a factorial design with incremental doses (e.g., 0.1–10 mg/kg) and multiple endpoints (e.g., cytokine profiling, histopathology). Use nonlinear regression models to estimate EC50/IC50 values. Include positive controls (e.g., TLR agonists/antagonists) to benchmark responses .

Q. How to address variability in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in longitudinal studies?

Conduct repeated-measures ANOVA to assess time-dependent effects. Integrate population PK-PD modeling to account for inter-individual variability. Validate models using bootstrapping or external datasets .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing this compound’s effects on TLR-mediated cytokine cascades?

Use mixed-effects models to handle nested data (e.g., repeated cytokine measurements per subject). Apply false discovery rate (FDR) corrections for multiple comparisons. Visualize interactions via heatmaps or pathway enrichment analysis (e.g., Ingenuity Pathway Analysis) .

Q. How to interpret conflicting results between in vitro and in vivo this compound studies?

Differences may stem from bioavailability or compensatory mechanisms in vivo. Perform ex vivo assays (e.g., splenocyte cultures from treated animals) to bridge findings. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo contexts .

Ethical & Reporting Standards

Q. What ethical guidelines apply to this compound studies involving genetically modified models?

Adhere to institutional animal care protocols (IACUC) for humane endpoints and sample sizes. Disclose genetic modifications (e.g., TLR knockouts) and potential welfare impacts. Follow ARRIVE 2.0 guidelines for reporting animal research .

Q. How to ensure compliance with journal standards when publishing this compound datasets?

Deposit raw data in repositories like Figshare or Zenodo with persistent identifiers (DOIs). Annotate metadata using FAIR principles (Findable, Accessible, Interoperable, Reusable). Cite original methodologies (e.g., radioligand binding protocols) to enhance reproducibility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。